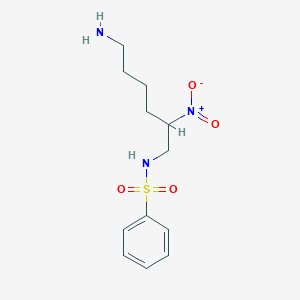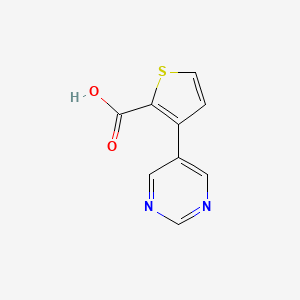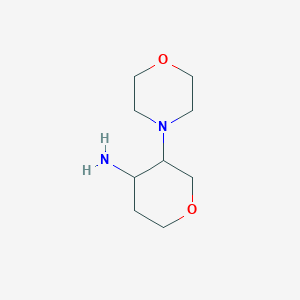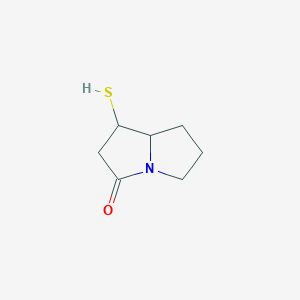![molecular formula C11H12N2S B13304304 N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304304.png)
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both a thiophene and a pyridine ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, and the pyridine ring, a nitrogen-containing six-membered aromatic ring, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with 3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-methylthiophen-2-yl)methyl]pyridin-2-amine
- N-[(5-methylthiophen-2-yl)methyl]pyridin-4-amine
- N-[(5-methylthiophen-2-yl)methyl]pyrimidin-3-amine
Uniqueness
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is unique due to the specific positioning of the methyl group on the thiophene ring and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12N2S |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-4-5-11(14-9)8-13-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
GXQMYKZZRQQVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CNC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
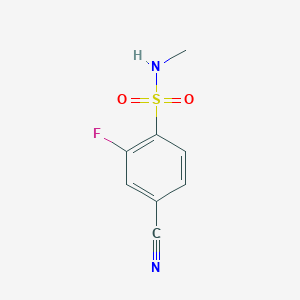
amine](/img/structure/B13304234.png)
![(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13304237.png)

![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B13304255.png)
